molecular formula C19H23ClN2O2 B094634 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- CAS No. 1047-41-2

1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-

Cat. No. B094634
CAS RN: 1047-41-2
M. Wt: 346.8 g/mol
InChI Key: ALGOVWYEAXZOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PSEM, and it is a potent and selective antagonist for the serotonin 5-HT2C receptor.

Mechanism Of Action

PSEM acts as an antagonist for the serotonin 5-HT2C receptor. This receptor is involved in the regulation of various physiological processes, including appetite, mood, and anxiety. By blocking the 5-HT2C receptor, PSEM can modulate these processes.

Biochemical And Physiological Effects

PSEM has been shown to modulate various physiological processes, including appetite, anxiety, and addiction. It has been shown to decrease food intake and body weight in rodents, suggesting that it may be useful in the treatment of obesity. PSEM has also been shown to reduce anxiety-like behavior in rodents, suggesting that it may have anxiolytic properties. Additionally, PSEM has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.

Advantages And Limitations For Lab Experiments

PSEM has several advantages for use in lab experiments. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, PSEM has been shown to have a long duration of action, which allows for prolonged studies. However, there are also some limitations to the use of PSEM in lab experiments. It has been shown to have off-target effects on other serotonin receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on PSEM. One area of interest is the role of 5-HT2C receptors in the regulation of energy balance and metabolism. PSEM may be useful in the development of new treatments for obesity and related metabolic disorders. Additionally, PSEM may be useful in the treatment of anxiety and addiction. Further research is needed to fully understand the potential therapeutic applications of PSEM.
Conclusion:
In conclusion, 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a potent and selective antagonist for the serotonin 5-HT2C receptor. It has been widely used in scientific research to study the role of this receptor in various physiological processes. PSEM has been shown to have several unique properties, including the ability to modulate appetite, anxiety, and addiction. While there are some limitations to the use of PSEM in lab experiments, it remains an important tool for studying the role of 5-HT2C receptors in various physiological processes.

Synthesis Methods

The synthesis of PSEM involves the reaction of 4-(o-chlorophenyl)-alpha-phenoxymethyl-piperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-. The purity of the final product can be increased by recrystallization.

Scientific Research Applications

PSEM has been used extensively in scientific research due to its unique properties. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. PSEM has been used to investigate the role of 5-HT2C receptors in appetite regulation, anxiety, and addiction.

properties

CAS RN

1047-41-2

Product Name

1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C19H23ClN2O2/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2

InChI Key

ALGOVWYEAXZOKG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl

Other CAS RN

1047-41-2

synonyms

4-(2-Chlorophenyl)-α-(phenoxymethyl)-1-piperazineethanol

Origin of Product

United States

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